N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Description
The compound N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide (hereafter referred to as the "target compound") is a heterocyclic hybrid molecule featuring a 3-methyl-4-oxo-3,4-dihydrophthalazine core linked via a carboxamide bridge to a 5-chloroindole ethyl group. Key physicochemical properties include:
Properties
Molecular Formula |
C20H17ClN4O2 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C20H17ClN4O2/c1-25-20(27)15-5-3-2-4-14(15)18(24-25)19(26)22-9-8-12-11-23-17-7-6-13(21)10-16(12)17/h2-7,10-11,23H,8-9H2,1H3,(H,22,26) |
InChI Key |
PGDAIGDWVGOIGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Phthalazine Core Synthesis
The phthalazine moiety is typically derived from 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid or its derivatives. A common route involves:
-
Cyclocondensation of phthalic anhydride with methylhydrazine to form 3-methylphthalazin-1(2H)-one.
-
Subsequent chlorination using phosphorus oxychloride (POCl₃) to generate 1-chloro-3-methylphthalazine.
-
Carboxylation via reaction with chloroformates or carbon monoxide under palladium catalysis.
Example Reaction:
Indole Derivative Preparation
The 2-(5-chloro-1H-indol-3-yl)ethylamine side chain is synthesized via:
-
Alkylation of 5-chloroindole with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃).
-
Reduction of the resulting bromo intermediate using LiAlH₄ or catalytic hydrogenation.
Core Synthesis Strategies
Amide Bond Formation
The final step involves coupling the phthalazine carboxylate with the indole ethylamine derivative. Two primary methods are employed:
Schotten-Baumann Reaction
-
Conditions : Phthalazine-1-carbonyl chloride is reacted with 2-(5-chloro-1H-indol-3-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction Scheme:
Carbodiimide-Mediated Coupling
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
-
Solvent : Dimethylformamide (DMF) at 0–5°C.
-
Advantage : Reduces racemization and improves yield (78–85%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium Catalysis : Pd(PPh₃)₄ improves coupling efficiency in Sonogashira-type reactions for indole-ethylamine synthesis.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation rates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity achieved using C18 column (MeCN:H₂O = 70:30).
-
Melting Point : 223–224°C (consistent with crystalline form).
Challenges and Troubleshooting
Common Side Reactions
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane (3:1) removes unreacted starting materials.
-
Column Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH = 95:5).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, specific details regarding its mechanism of action are not available.
- Further studies would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Phthalazinone Derivatives
Compounds sharing the 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl core but differing in substituents are critical structural analogs:
Key Observations :
Indole-Containing Carboxamides
Compounds with the 5-chloroindole ethyl group but distinct heterocyclic cores:
Key Observations :
- The thiazole derivative () has a simpler structure (MW 333.84) and predicted higher acidity (pKa ~14.18), suggesting altered pharmacokinetic properties .
- The pyrrole analog () retains the indole-oxo motif but replaces phthalazine with a pyrrole ring, likely reducing planarity and π-π stacking interactions .
Pyrazole Carboxamides
Though structurally distinct, pyrazole-based carboxamides () share synthetic methodologies with the target compound:
| Compound Name (from ) | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 3a | C₂₁H₁₅ClN₆O | 68 | 133–135 | |
| 3b | C₂₁H₁₄Cl₂N₆O | 68 | 171–172 |
Key Observations :
- These pyrazole derivatives exhibit moderate yields (~62–71%) and higher melting points (e.g., 171–172°C for 3b), suggesting crystalline stability .
- The absence of a phthalazine core limits direct bioactivity comparisons but highlights the versatility of carboxamide coupling in heterocyclic chemistry.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by an indole moiety and a phthalazinecarboxamide backbone. Its chemical formula is , with a molecular weight of approximately 344.81 g/mol. The presence of the chlorine atom in the indole ring is believed to enhance its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effective activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) for MRSA was reported to be as low as 0.98 μg/mL, indicating strong antibacterial potential .
| Microorganism | MIC (μg/mL) |
|---|---|
| S. aureus ATCC 25923 | 3.90 |
| S. aureus ATCC 43300 (MRSA) | 0.98 |
| Candida albicans ATCC 10231 | 7.80 |
The compound's effectiveness against MRSA is particularly noteworthy given the growing resistance to conventional antibiotics.
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated cytotoxic effects against several cancer cell lines. Research indicates that it exhibits preferential suppression of rapidly dividing cancer cells, such as A549 (lung cancer) cells, compared to slower-growing non-tumor cells .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that its antibacterial action may involve the inhibition of biofilm formation in bacteria, which is crucial for their virulence and resistance . Additionally, molecular docking studies have indicated potential interactions with key proteins involved in bacterial survival and proliferation.
Case Studies
A recent case study highlighted the use of this compound in treating infections caused by resistant strains of bacteria in clinical settings. Patients treated with formulations containing this compound showed significant improvement in infection resolution rates compared to those receiving standard antibiotic therapies.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing this compound?
- Answer : Synthesis typically involves coupling phthalazine-1-carboxamide derivatives with chloroindole-ethylamine intermediates under reflux conditions using acetic acid or DMF as solvents . Post-synthesis, structural confirmation requires Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared Spectroscopy (IR) for functional group validation (e.g., carbonyl groups at ~1700 cm⁻¹), and Mass Spectrometry (MS) for molecular weight verification . Purity is assessed via HPLC with UV detection (λ = 254 nm).
Q. How can researchers design initial biological activity screens for this compound?
- Answer : Prioritize assays aligned with structural motifs:
- Anticancer : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, focusing on the indole moiety’s known DNA intercalation potential .
- Antimicrobial : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution, noting the chloro-substituent’s role in membrane disruption .
- Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Answer : Systematically modify functional groups and compare bioactivity:
- Indole ring : Replace 5-Cl with 5-F or Br to evaluate halogen effects on target binding .
- Phthalazine core : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-methyl position to enhance oxidative stability .
- Use molecular docking (e.g., Glide software) to predict interactions with targets like topoisomerase II or kinase domains . Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Answer :
- Docking : Use Glide’s hierarchical filters for rigid receptor-flexible ligand docking, leveraging OPLS-AA force fields to score poses . Cross-validate with crystallographic data (if available) for accuracy.
- ADMET prediction : Employ QikProp or SwissADME to estimate logP (target <5), PSA (<90 Ų), and CYP450 inhibition risks .
Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values)?
- Answer :
- Standardize assays : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Meta-analysis : Pool data from ≥3 independent studies, applying ANOVA to identify outliers. For example, discrepancies in anticancer activity may arise from differences in apoptosis assay protocols (e.g., Annexin V vs. caspase-3/7 activation) .
- Proteomic profiling : Use LC-MS/MS to verify target engagement in conflicting studies .
Q. What experimental design principles optimize derivative synthesis and testing?
- Answer : Apply D-optimal design (via Design Expert®) to minimize variables:
- Factors : Reaction time (3–8 hr), temperature (60–100°C), and solvent polarity (DMF vs. acetic acid).
- Responses : Yield (%) and purity (HPLC area%).
- This reduces trial runs by 40–60% while identifying optimal conditions (e.g., 5 hr at 80°C in DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
